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Compound of Interest

Compound Name: 4-(Dimethylamino)butanenitrile

Cat. No.: B082280 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed overview of the expected spectral data for 4-
(dimethylamino)butanenitrile (CAS RN: 13989-82-7), a molecule of interest in various

research and development sectors. Due to the limited availability of published experimental

spectra for this specific compound, this document presents predicted Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of

structurally analogous compounds and established spectroscopic principles. This guide also

outlines the standard experimental protocols for acquiring such data, offering a comprehensive

resource for researchers working with this or related molecules.

Chemical Structure and Properties
4-(Dimethylamino)butanenitrile is a saturated nitrile containing a tertiary amine. Its structure

is characterized by a four-carbon chain with a dimethylamino group at one terminus and a

nitrile group at the other.

Molecular Formula: C₆H₁₂N₂[1]

Molecular Weight: 112.17 g/mol [1]
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Figure 1: Chemical Structure of 4-(Dimethylamino)butanenitrile

Predicted Spectral Data
The following tables summarize the predicted spectral data for 4-
(dimethylamino)butanenitrile. These predictions are based on the analysis of similar
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structures, such as 3-(dimethylamino)propanenitrile, and established chemical shift and

fragmentation principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~2.20 s 6H N(CH₃)₂

~2.35 t 2H N-CH₂-

~1.70 p 2H -CH₂-CH₂-CN

~2.45 t 2H -CH₂-CN

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) (ppm) Assignment

~119 -C≡N

~57 N-CH₂-

~45 N(CH₃)₂

~25 -CH₂-CH₂-CN

~15 -CH₂-CN

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Frequency (cm⁻¹) Intensity Assignment

2950-2800 Strong C-H stretch (alkane)

2260-2240 Medium C≡N stretch[2][3]

1470-1450 Medium C-H bend (CH₂)

1250-1000 Medium-Strong C-N stretch (amine)[3]

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation

m/z Relative Intensity Assignment

112 Moderate [M]⁺ (Molecular Ion)

97 Low [M - CH₃]⁺

58 High (Base Peak) [CH₂=N(CH₃)₂]⁺ (α-cleavage)

42 Moderate [C₃H₄N]⁺

Experimental Protocols
The following sections detail the standard methodologies for acquiring the spectral data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 4-(dimethylamino)butanenitrile would be dissolved in a deuterated solvent,

typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount

of tetramethylsilane (TMS) as an internal standard.

¹H NMR: Proton NMR spectra would be recorded on a spectrometer operating at a

frequency of 300-500 MHz. The chemical shifts would be reported in parts per million (ppm)

relative to TMS (δ = 0.00 ppm).
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¹³C NMR: Carbon-13 NMR spectra would be acquired on the same instrument, typically

operating at 75-125 MHz. Chemical shifts would also be referenced to TMS.

Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as

a thin film on a single salt plate. The spectrum would be recorded over the range of 4000-400

cm⁻¹.

Mass Spectrometry (MS)
Mass spectra would be obtained using a mass spectrometer, typically with electron ionization

(EI) as the ionization method. The sample would be introduced into the ion source, and the

resulting fragments would be separated based on their mass-to-charge ratio (m/z). The

fragmentation pattern is crucial for structural elucidation. A common fragmentation pathway for

tertiary amines is the α-cleavage, which would lead to the formation of a stable iminium ion. For

4-(dimethylamino)butanenitrile, the expected base peak at m/z 58 corresponds to the

[CH₂=N(CH₃)₂]⁺ fragment.[4]

Logical Relationships and Workflows
The following diagrams illustrate the logical flow of spectral analysis and the relationship

between the different spectroscopic techniques.
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Figure 2: Experimental workflow for spectral analysis.
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Figure 3: Logical relationship between spectral data and structure.
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Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectral

characteristics of 4-(dimethylamino)butanenitrile. The tabulated data and experimental

protocols serve as a valuable resource for researchers in the fields of chemistry and drug

development. The provided diagrams offer a clear visualization of the analytical workflow and

the interplay between different spectroscopic techniques in the elucidation of molecular

structures. While direct experimental data remains to be published, the information presented

herein provides a solid foundation for the identification and characterization of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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